1-phenyltetrahydropyridazin-3(2H)-one
Description
Properties
CAS No. |
7190-52-5 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-phenyldiazinan-3-one |
InChI |
InChI=1S/C10H12N2O/c13-10-7-4-8-12(11-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) |
InChI Key |
XHYBFCBDMIPDON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Triply Protected Hydrazine Strategy
Benzyl and tert-butyl groups protect hydrazine nitrogens during alkylation. A representative procedure involves reacting tert-butyl 2-tosylhydrazine-1-carboxylate (3.22 g, 11.3 mmol) with benzyl chloroformate (1.69 mL, 11.8 mmol) in DCM using triethylamine (1.65 mL) and DMAP (138 mg). The resulting 1-benzyl 2-(tert-butyl) 1-tosylhydrazine-1,2-dicarboxylate (4b) is alkylated with 2-bromoacetophenone (1.1 equiv) in acetonitrile/K₂CO₃. Subsequent TFA-mediated deprotection yields keto hydrazines like benzyl 1-(2-oxo-2-phenylethyl)-2-tosylhydrazine-1-carboxylate (5a) in 81% yield.
Cyclization to Tetrahydropyridazinones
Keto hydrazines undergo acid- or base-mediated cyclization to form the tetrahydropyridazinone core. Trifluoroacetic acid (10 equiv) in DCM (0.1 M) at 0°C triggers intramolecular hydrazone formation, followed by ring closure. This method tolerates electron-withdrawing groups (e.g., CF₃, Br) on the aryl ring, enabling diverse substitution patterns.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Cu(II)-Catalyzed IEDDA | 82–92 | 87–92 | High stereocontrol |
| Pd/C Hydrogenation | 95 | N/A | Diastereoselectivity >20:1 |
| Keto Hydrazine Cyclization | 81–93 | N/A | Functional group tolerance |
The IEDDA route excels in enantioselectivity but requires stoichiometric enol ethers. Hydrogenation offers scalability but depends on precursor availability. Keto hydrazine cyclization provides modularity for aryl diversification.
Spectroscopic Characterization
¹H NMR of (R)-(6-(tert-butoxy)-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)(phenyl)methanone shows distinct signals at δ 7.71 ppm (d, J = 6.6 Hz, 2H) for the benzoyl group and δ 1.31 ppm (s, 9H) for the tert-butoxy moiety. HRMS confirms molecular ions ([M+H]⁺) within 0.003 Da of theoretical values .
Chemical Reactions Analysis
Types of Reactions: 1-phenyltetrahydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyridazines, tetrahydropyridazines, and other functionalized derivatives .
Scientific Research Applications
1-phenyltetrahydropyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing treatments for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyltetrahydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-phenyltetrahydropyridazin-3(2H)-one, enabling comparative analysis of their synthesis, reactivity, and applications:
4-(4-Methyl-phenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one
- Structure: Features a phthalazinone core (two fused benzene rings) with a 4-methylphenyl group at position 4 and a propargyl group at position 2 (Figure 2).
- Synthesis : Prepared via nucleophilic substitution and cyclization reactions, yielding crystals stabilized by C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.6990(12) Å) .
- Key Differences: The phthalazinone ring system is larger and more planar, enhancing π-π stacking compared to the tetrahydropyridazinone core. The propargyl group introduces alkyne reactivity, enabling click chemistry applications.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- Structure : Contains a fused triazole and pyridine ring system with a ketone group at position 3 (Figure 3).
- Synthesis : Derived from triazole precursors via cyclocondensation, as seen in herbicides like azafenidin and flumetsulam .
- Key Differences :
- Applications : Used in agrochemicals due to herbicidal activity, leveraging its stability under environmental conditions .
Tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-Dioxide
- Structure : Combines a pyrrolidine ring fused with an isothiazolone 1,1-dioxide moiety (Figure 4).
- Synthesis : Functionalized at the 3a position with methyl or hydrogen substituents, influencing reactivity with Wittig reagents and electrophiles .
- Key Differences :
- Applications : Explored as a scaffold in medicinal chemistry due to its dual reactivity (EWG-activated methylene and carbonyl groups) .
Table 1. Comparative Analysis of Key Features
Mechanistic and Reactivity Insights
- This compound : The phenyl group electron-donates to the lactam ring, reducing electrophilicity at the carbonyl compared to sulfone-containing analogs. This limits nucleophilic attacks but enhances stability in acidic conditions .
- Triazolopyridinone vs. Phthalazinone: The triazole ring in 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one increases planarity and conjugation, leading to stronger UV absorption (λmax ~ 270 nm) compared to phthalazinones .
- Sulfone-Containing Derivatives: The 1,1-dioxide group in tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one withdraws electron density, activating the carbonyl for nucleophilic addition—a contrast to the less reactive lactam in 1-phenyltetrahydropyridazinone .
Biological Activity
1-phenyltetrahydropyridazin-3(2H)-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique tetrahydropyridazine structure, which contributes to its biological activity. The synthesis of this compound typically involves multi-component reactions that can yield various derivatives with enhanced pharmacological properties. For instance, a study highlighted the one-pot synthesis method that effectively produces pyridazine derivatives with antimicrobial activities .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. In comparative studies, it was evaluated against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating notable Minimum Inhibitory Concentration (MIC) values .
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis in malignant cells, although further research is needed to elucidate the specific pathways involved.
- Vasodilatory Effects : Research indicates potential vasodilatory activity, making it a candidate for cardiovascular therapeutics. This effect could be linked to its interaction with specific receptors that mediate vascular tone.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of this compound revealed that certain modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 10 |
| B | Escherichia coli | 20 |
| C | Bacillus cereus | 15 |
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer effects of this compound on human cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 8 |
| A549 | 6 |
The mechanisms underlying the biological activities of this compound are still being investigated. However, preliminary data suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
Q & A
Q. What are the common synthetic routes for 1-phenyltetrahydropyridazin-3(2H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, such as condensation of phenylacetaldehyde with pyridazinone precursors under basic conditions (e.g., sodium ethoxide). Key factors include solvent choice (ethanol or dimethylformamide), temperature control (reflux conditions), and reaction time to maximize yield and purity. Catalysts like palladium or nickel may enhance cyclization efficiency .
Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming hydrogen and carbon environments, particularly the pyridazine ring and phenyl substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and aromatic C-H stretches. X-ray crystallography may resolve stereochemical ambiguities .
Q. How does the reactivity of this compound compare to other dihydropyridazinones?
The compound’s reactivity is influenced by electron-withdrawing groups on the pyridazine ring. For example, reductions with sodium borohydride target the carbonyl group, while nucleophilic substitutions (e.g., with alkyl halides) occur at nitrogen sites. The phenyl group stabilizes intermediates via resonance, altering reaction kinetics compared to non-aromatic analogs .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side products during large-scale synthesis?
Side reactions, such as over-reduction or dimerization, are minimized by controlling pH (neutral to slightly acidic), using inert atmospheres (N₂/Ar), and stepwise addition of reagents. High-performance liquid chromatography (HPLC) monitors reaction progress, while recrystallization or column chromatography isolates the desired product. Computational tools (e.g., DFT calculations) predict thermodynamic pathways to guide optimization .
Q. What experimental strategies address contradictory data in reported biological activities of pyridazinone derivatives?
Discrepancies in enzyme inhibition (e.g., phosphodiesterase) may arise from assay variability (e.g., buffer composition, enzyme source). Standardized protocols (IC₅₀ measurements under uniform conditions) and structure-activity relationship (SAR) studies clarify substituent effects. Molecular docking identifies binding interactions, resolving false positives from nonspecific binding .
Q. What computational methods validate the interaction of this compound with biological targets?
Molecular dynamics (MD) simulations assess binding stability in enzyme active sites (e.g., NS2B/NS3 protease). Docking software (AutoDock, Schrödinger) predicts binding modes, while QSAR models correlate electronic properties (HOMO/LUMO energies) with activity. Experimental validation via mutagenesis or X-ray co-crystallography confirms computational findings .
Q. How can purification challenges due to hygroscopicity or low solubility be addressed?
Lyophilization removes water from hygroscopic samples. Co-solvents (DMSO:water mixtures) enhance solubility for crystallization. Purity is assessed via melting point analysis, HPLC retention times, and elemental analysis. For persistent impurities, orthogonal chromatography (e.g., reverse-phase followed by size-exclusion) improves resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
